molecular formula C9H13ClO B2568914 2-Chloro-1-spiro[2.4]heptan-6-ylethanone CAS No. 2416228-71-0

2-Chloro-1-spiro[2.4]heptan-6-ylethanone

Cat. No.: B2568914
CAS No.: 2416228-71-0
M. Wt: 172.65
InChI Key: MBTCTQHTMVJOOB-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[2.4]heptan-6-ylethanone is a bicyclic ketone featuring a spiro[2.4]heptane core with a chloro-substituted ethanone group. Its unique spirocyclic architecture imposes steric constraints and ring strain, influencing reactivity and stability.

Properties

IUPAC Name

2-chloro-1-spiro[2.4]heptan-6-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-6-8(11)7-1-2-9(5-7)3-4-9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTCTQHTMVJOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone typically involves the reaction of a suitable spirocyclic precursor with a chlorinating agent. One common method is the chlorination of 1-spiro[2.4]heptan-6-ylethanone using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-Spiro[2.4]heptan-6-ylethanone+SOCl22-Chloro-1-spiro[2.4]heptan-6-ylethanone+SO2+HCl\text{1-Spiro[2.4]heptan-6-ylethanone} + \text{SOCl}_2 \rightarrow \text{2-Chloro-1-spiro[2.4]heptan-6-ylethanone} + \text{SO}_2 + \text{HCl} 1-Spiro[2.4]heptan-6-ylethanone+SOCl2​→2-Chloro-1-spiro[2.4]heptan-6-ylethanone+SO2​+HCl

Industrial Production Methods

Industrial production of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) under mild to moderate conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-hydroxy-1-spiro[2.4]heptan-6-ylethanone, 2-amino-1-spiro[2.4]heptan-6-ylethanone, or 2-thio-1-spiro[2.4]heptan-6-ylethanone.

    Reduction: Formation of 2-chloro-1-spiro[2.4]heptan-6-ylethanol.

    Oxidation: Formation of 2-chloro-1-spiro[2.4]heptan-6-ylcarboxylic acid.

Scientific Research Applications

2-Chloro-1-spiro[2.4]heptan-6-ylethanone has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between 2-Chloro-1-spiro[2.4]heptan-6-ylethanone and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
2-Chloro-1-spiro[2.4]heptan-6-ylethanone C₉H₁₁ClO* ~170.64* Spiro[2.4]heptane, chloroethanone
2-Oxa-spiro[3.3]heptan-6-one C₆H₈O₂ 112.13 Spiro[3.3]heptane, ketone, ether
Spiro[2.4]heptane, 1,5-dimethyl-6-methylene C₁₀H₁₆ 136.23 Spiro[2.4]heptane, methyl, methylene
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone C₈H₈ClNO₂ 185.61 Chloroethanone, methoxypyridine
2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone C₁₂H₈Cl₂O 239.10 Chloroethanone, dichloronaphthalene

*Inferred from spiro[2.4]heptane backbone and ethanone group.

Key Observations :

  • The spiro[2.4] system in the target compound introduces greater ring strain compared to the larger spiro[3.3] framework in 2-Oxa-spiro[3.3]heptan-6-one .
  • Unlike the dimethyl-methylene substituents in , the chloroethanone group enhances electrophilicity, favoring nucleophilic substitution reactions.
  • Aromatic derivatives (e.g., ) exhibit extended conjugation, reducing electrophilicity compared to the spirocyclic analog.
Target Compound (Inferred):

Synthesis likely involves cyclopropanation of a pre-functionalized cyclohexanone derivative, followed by chloroacetylation. Steric hindrance from the spiro system may necessitate optimized catalysts or temperatures.

Reactivity Differences :

  • The target compound’s chloroethanone group is more reactive toward nucleophiles (e.g., amines, thiols) than the ether-containing or non-polar analogs.
  • Aromatic derivatives undergo slower substitution due to resonance stabilization, whereas the spiro system’s strain may accelerate reactivity.

Physicochemical Properties

Property Target Compound* 2-Oxa-spiro[3.3]heptan-6-one Spiro[2.4]heptane Derivative
Boiling Point (°C) ~200–220 180–190 160–170
Polarity High Moderate Low
Stability Moderate High High

*Estimated based on functional groups and molecular weight.

Notes:

  • The chloroethanone group increases polarity and solubility in polar aprotic solvents compared to .
  • The spiro[2.4] system’s strain may reduce thermal stability relative to or aromatic analogs .

Biological Activity

2-Chloro-1-spiro[2.4]heptan-6-ylethanone is a spirocyclic compound characterized by its unique structure, which includes a chlorine atom and an ethanone group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone can be represented as follows:

  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 158.61 g/mol

This compound's spirocyclic framework contributes to its distinct chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-Chloro-1-spiro[2.4]heptan-6-ylethanone exhibits several biological activities, which are summarized in the following sections.

Antimicrobial Activity

Studies have shown that 2-Chloro-1-spiro[2.4]heptan-6-ylethanone possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have evaluated the effects of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone on different cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of cell migration and invasion

These findings highlight the potential of this compound as a therapeutic agent in oncology.

The biological activity of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone is thought to be mediated through its interaction with specific molecular targets within cells. The chlorine atom and the carbonyl group in the ethanone moiety can form reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids, leading to inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

To better understand the uniqueness of 2-Chloro-1-spiro[2.4]heptan-6-ylethanone, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
2-Bromo-1-spiro[2.4]heptan-6-ylethanoneBromine instead of chlorineSimilar antimicrobial activity
1-Spiro[2.4]heptan-6-ylethanoneLacks halogen substituentReduced biological activity

This comparison illustrates how modifications in the halogen substituent can influence the biological properties of spirocyclic compounds.

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